2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine
Description
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-9-2-14-4-12(16-9)17-5-10(6-17)7-18-8-11(13)3-15-18/h2-4,8,10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZOGJHXNDQKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine is , with a molecular weight of approximately 305.19 g/mol. The compound features an azetidine ring, a pyrazole moiety, and methyl substitutions that contribute to its unique chemical reactivity and biological profile.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : Pyrazole derivatives have been reported to possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine have shown in vitro cytotoxicity in low micromolar ranges (0.75–4.15 μM) without affecting normal cell proliferation .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, as many pyrazole derivatives have demonstrated efficacy against bacterial and viral pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro and in vivo | |
| Antimicrobial | Potential efficacy against pathogens | |
| Enzyme Inhibition | Modulation of enzyme activity |
The biological activity of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial resistance by binding to their active sites.
- Receptor Modulation : It can also modulate receptor functions, influencing various signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazole and azetidine rings significantly impact the biological activity of this compound. For example:
- Substituents at the 4-position of the pyrazole ring enhance anticancer activity.
- The presence of bromine increases the reactivity and binding affinity to target enzymes or receptors .
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in cancer treatment:
- In Vitro Studies : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their antiproliferative effects against human cancer cell lines, showing promising results with IC50 values in the low micromolar range .
- In Vivo Evaluations : Selected compounds were tested in orthotopic breast cancer mouse models, demonstrating significant tumor growth inhibition without systemic toxicity, indicating a favorable therapeutic window .
Comparison with Similar Compounds
Structural Analogues with Pyrazine/Pyrazole Motifs
PF-04217903 (2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol)
- Core : Triazolopyrazine (fused triazole-pyrazine system).
- Substituents: Pyrazole linked to quinoline and ethanol groups.
- Properties : Molecular weight ≈ 425.44 g/mol; potent c-MET inhibitor with high selectivity (IC₅₀ < 1 nM). Demonstrated tumor growth inhibition in preclinical models .
- Contrast: The triazolopyrazine core differs from the methylpyrazine-azetidine scaffold of the target compound. The ethanol substituent in PF-04217903 may improve solubility compared to the bromo-pyrazole-azetidine group.
Volitinib (1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine)
- Core : Triazolopyrazine.
- Substituents : Imidazo-pyridine and methylpyrazole.
- Properties: Molecular weight ≈ 437.9 g/mol; selective c-MET inhibitor with antitumor efficacy in glioma xenograft models .
- Contrast : The imidazo-pyridine substituent likely enhances kinase selectivity, whereas the target compound’s azetidine-pyrazole group may offer distinct steric or electronic effects.
4-Chloro-6-(1H-pyrazol-4-yl)Pyrazolo[1,5-a]pyrazine
- Core : Pyrazolo-pyrazine (fused system).
- Substituents : Chlorine at position 4 and pyrazole at position 4.
- Properties: No biological data reported; structurally distinct due to fused rings but shares pyrazine-pyrazole motifs .
Azetidine-Containing Analogues
5-[6-[[3-(4,5,6,7-Tetrahydro-pyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Core: Quinoline with azetidine-morpholine linkage.
- Substituents : Tetrahydro-pyrazolo-pyridine on azetidine.
- Properties : TLR7-9 antagonist for systemic lupus erythematosus .
- Contrast : The azetidine is linked to a pyrazolo-pyridine instead of a bromo-pyrazole, suggesting divergent biological targets.
Brominated Pyrazole Derivatives
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Core : Pyrazol-3-one.
- Substituents : Dual bromine atoms and isopropylphenyl group.
- Contrast : The bromine here is on a pyrazol-one core, differing from the pyrazine-azetidine framework.
Q & A
Basic: What are the optimal synthetic routes for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the azetidine and pyrazole moieties. Key steps include:
- Nucleophilic substitution to attach the 4-bromo-1H-pyrazole group to the azetidine ring using polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
- Coupling reactions between the azetidine intermediate and the 6-methylpyrazine core under anhydrous conditions, often catalyzed by palladium or copper for cross-coupling efficiency .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Yield optimization requires temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of reagents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on the azetidine and pyrazine rings, with deuterated DMSO or CDCl₃ as solvents .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) for molecular ion peak validation .
- X-ray Crystallography: Single-crystal analysis to resolve stereochemistry and confirm the azetidine-pyrazole linkage, as demonstrated in structurally analogous compounds .
- HPLC-PDA: Purity assessment using C18 columns and UV detection at 254 nm .
Advanced: How to design experiments to analyze structure-activity relationships (SAR) for azetidine and pyrazole substituents?
Methodological Answer:
- Substituent Variation: Systematically modify the bromine position on the pyrazole or methyl group on pyrazine. For example, replace bromine with chlorine or methyl with ethyl to assess electronic/steric effects .
- Biological Assays: Test derivatives against target proteins (e.g., kinase enzymes or microbial strains) using dose-response curves (IC₅₀/EC₅₀ determination). Reference compounds like streptomycin (antimicrobial) or imatinib (kinase inhibition) should be included for comparison .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities with target active sites, correlating with experimental IC₅₀ values .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell line viability assays using MTT vs. resazurin, ensuring consistent incubation times and serum concentrations) .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables like solvent effects (DMSO vs. ethanol) .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm if observed activities are target-specific versus off-pathway effects .
Basic: What in vitro models are commonly used to assess the compound’s biological activity?
Methodological Answer:
- Antimicrobial Screening: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains, with broth microdilution (CLSI guidelines) .
- Cancer Cell Lines: MCF-7 (breast) or A549 (lung) cells treated with 0.1–100 µM compound for 48–72 hours, followed by apoptosis assays (Annexin V/PI) .
- Enzyme Inhibition: Kinase activity measured via ADP-Glo™ assays (Promega) for IC₅₀ determination .
Advanced: What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of the azetidine-pyrazine core in binding pockets .
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with pyrazole bromine) .
- QSAR Modeling: Build regression models (R² > 0.8) using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the azetidine nitrogen, followed by enzymatic cleavage studies in human plasma .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance solubility via salt formation, monitored by powder X-ray diffraction (PXRD) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (200–300 nm, PDI < 0.2) and assess release kinetics using dialysis membranes .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (hanging drop method) with 20% PEG 8000 in 0.1 M HEPES buffer (pH 7.5) .
- Data Collection: Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets. Process with HKL-3000 for space group determination .
- Refinement: SHELXL for anisotropic displacement parameters, validating with R-factor < 0.08 and Ramachandran outliers < 1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
